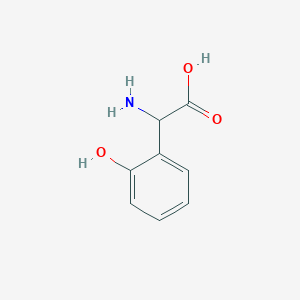

2-amino-2-(2-hydroxyphenyl)acetic Acid

Übersicht

Beschreibung

2-Amino-2-(2-hydroxyphenyl)acetic acid, also known by its IUPAC name amino(2-hydroxyphenyl)acetic acid, is a compound with the molecular weight of 167.16 . It is typically a white to pale-yellow to light-red to brown solid .

Synthesis Analysis

The synthesis of 2-amino-2-(2-hydroxyphenyl)acetic acid involves several steps . It starts with the reaction of 4-hydrobenzaldehyde with an aqueous solution containing sodium bisulfite, ammonium chloride, and ammonium hydroxide to yield a mixture . This mixture is then reacted with sodium cyanide to yield a precipitate . The precipitate is extracted with ethyl acetate to produce DL-2-amino-2-(p-hydroxyphenyl)acetonitrile . This acetonitrile is then reacted with L-(+)-tartaric acid in a reaction medium consisting of benzene, toluene, xylene, ethylacetate, butylacetate, methylethylketone, methbisobutylketone, methanol or ethanol, to crystallize D-(-)-2-amino-2-(p-hydroxyphenyl)acetonitrile-L-(+)-hemitartarate . The hemitartarate is then treated with hydrochloric acid to form crystals of D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid hydrogen chloride . Finally, the hydrogen chloride is treated with ammonium hydroxide to precipitate D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid .Molecular Structure Analysis

The molecular formula of 2-amino-2-(2-hydroxyphenyl)acetic acid is C8H9NO3 . Its InChI code is 1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12) .Physical And Chemical Properties Analysis

2-Amino-2-(2-hydroxyphenyl)acetic acid has a predicted boiling point of 358.8±32.0 °C and a predicted density of 1.396±0.06 g/cm3 . It is slightly soluble in DMSO, methanol, and water . It has a predicted pKa of 1.82±0.10 . It is a solid and its color can range from white to pale red . It is hygroscopic .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used as a reagent in the acylation of phenols and amines, which is a fundamental process in organic synthesis for creating a wide variety of chemical products .

Antibacterial Research

It has been employed in antibacterial studies, specifically using the macro broth dilution technique to determine the minimum inhibitory concentration of compounds, indicating its potential in developing new antibacterial agents .

Chiral Inducing Agent

In biochemistry research, it serves as a chiral inducing agent, which is crucial for synthesizing enantiomerically pure molecules, important in pharmaceuticals .

Phytoextraction

EDDHA, which degrades with the release of salicylic acid, uses this compound to mobilize metal ions for phytoextraction of lead from contaminated soils .

Synthetic Chemistry

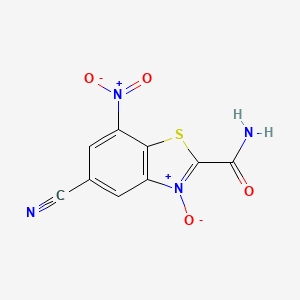

It’s involved in the synthesis of biologically active C-2-substituted compounds, such as benzothiazoles, which have various applications including medicinal chemistry .

Chemical Research

The compound is also used in chemical research as a standard or reference material for various analytical techniques to ensure accuracy and consistency in results .

Nitrosylation Studies

In studies exploring bioactive nitrosylated and nitrated compounds, this compound has been used as a precursor or intermediate for further chemical transformations .

Drug Metabolism Research

It’s used in the synthesis of metabolites for drugs like 5-APB, aiding in understanding drug metabolism and facilitating the development of drug testing methods .

Safety And Hazards

2-Amino-2-(2-hydroxyphenyl)acetic acid is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

2-amino-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948035 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-hydroxyphenyl)acetic Acid | |

CAS RN |

25178-38-5 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

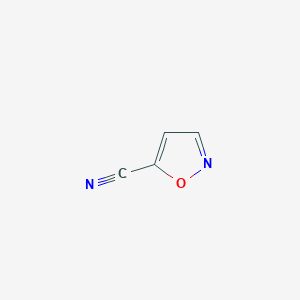

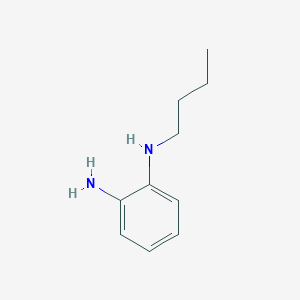

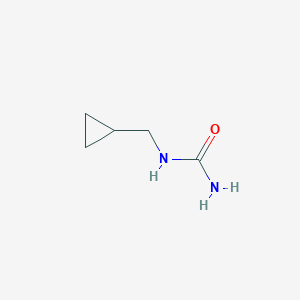

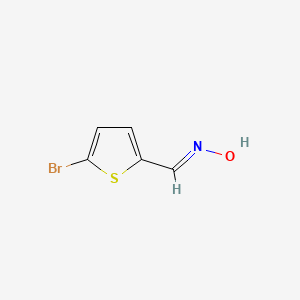

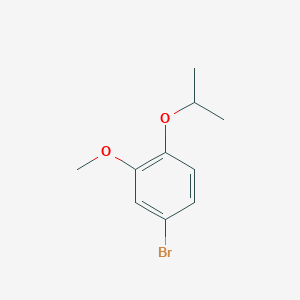

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)